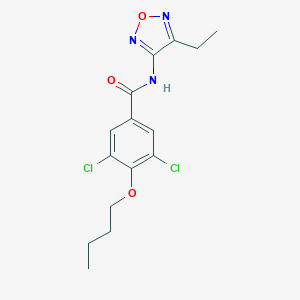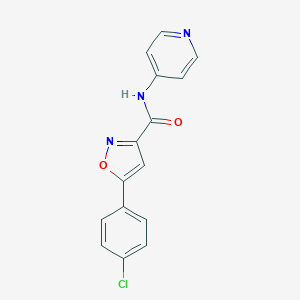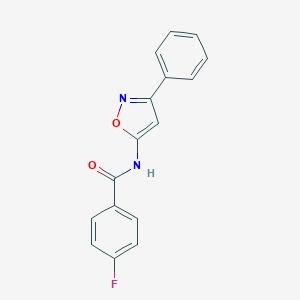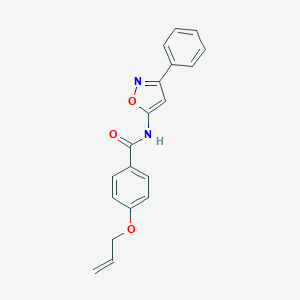![molecular formula C19H12N2O4 B254420 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254420.png)
1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione, also known as MCPT, is a synthetic chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MCPT belongs to the class of spirooxindoles, which have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Mechanism of Action
The mechanism of action of 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione involves its ability to inhibit the activity of certain enzymes and proteins involved in cell survival and proliferation. 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the accumulation of DNA damage and eventual cell death. 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione also inhibits the activity of NF-κB, a protein involved in the regulation of immune and inflammatory responses. This leads to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines and chemokines, and inhibit the activity of topoisomerase II and NF-κB. 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has also been found to exhibit antimicrobial activity against certain bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione.
Advantages and Limitations for Lab Experiments
One advantage of 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is its relatively simple synthesis method, which allows for easy production and scalability. 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has also been found to exhibit potent anticancer and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one limitation of 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Further studies are needed to optimize the formulation and delivery of 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione for maximum therapeutic effect.
Future Directions
There are several future directions for the study of 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. This includes studying its efficacy in animal models and optimizing its formulation and delivery for maximum therapeutic effect. Another direction is to explore its potential as an antimicrobial agent against certain bacterial and fungal infections. This includes studying its mechanism of action and optimizing its formulation and delivery for maximum antimicrobial effect. Overall, the study of 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has the potential to lead to the development of new and effective treatments for various diseases.
Synthesis Methods
1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione can be synthesized through a multi-step reaction process involving the condensation of isatin, malononitrile, and 2-hydroxy-1-naphthaldehyde in the presence of a catalyst. The resulting product is then subjected to cyclization and oxidation reactions to obtain 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione. The synthesis method of 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is relatively simple and can be easily scaled up for larger production.
Scientific Research Applications
1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been extensively studied for its potential therapeutic properties. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation. 1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has also been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
Product Name |
1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione |
|---|---|
Molecular Formula |
C19H12N2O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
1//'-methylspiro[2H-chromeno[2,3-c]pyrrole-1,3//'-indole]-2//',3,9-trione |
InChI |
InChI=1S/C19H12N2O4/c1-21-12-8-4-3-7-11(12)19(18(21)24)14-15(22)10-6-2-5-9-13(10)25-16(14)17(23)20-19/h2-9H,1H3,(H,20,23) |
InChI Key |
YEZTXDLSBKEFCM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3)OC5=CC=CC=C5C4=O |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3)OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)




![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B254378.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)